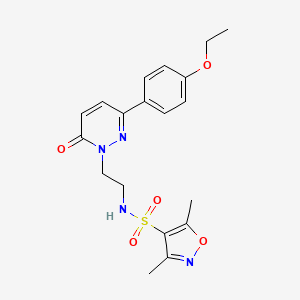

2-(1,5-dimethyl-1H-pyrrol-2-yl)-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,5-dimethyl-1H-pyrrol-2-yl)-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide is a synthetic compound that has been developed for its potential use in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and it is believed that it could have important applications in areas such as drug discovery and disease research.

Applications De Recherche Scientifique

Cycloaddition Reactions and Chemical Properties

Research on pyrrolo[1,2-c]thiazoles, closely related to the compound , highlights their use in cycloaddition reactions. These reactions are significant in synthetic organic chemistry for constructing complex molecular architectures. For example, Sutcliffe et al. (2000) studied the cycloadditions to pyrrolo[1,2-c]thiazoles, revealing their dual behavior as thiocarbonyl ylides with electron-deficient alkenes and as azomethine ylides with electron-deficient alkynes, partially explained by Frontier Molecular Orbital (MO) theory (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Anticancer Applications

Another area of research is the design and synthesis of pyrrole derivatives for potential pharmacological activities, including anticancer effects. Rasal et al. (2020) synthesized a new series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing the benzimidazole moiety, evaluated for in vitro anticancer activity. Some derivatives displayed significant antiproliferative activity against specific human cancer cell lines, pointing towards the potential of pyrrole derivatives in anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).

Mécanisme D'action

Mode of Action

It is hypothesized that the compound may interact with its targets through covalent bonding or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions could potentially alter the conformation or activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules

Propriétés

IUPAC Name |

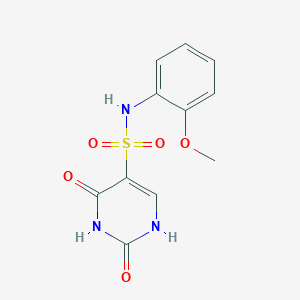

ethyl 4-[[2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5S/c1-3-27-18(26)11-4-6-12(7-5-11)20-14(23)9-22-17(25)16-13(8-19-22)28-10-15(24)21(16)2/h4-8H,3,9-10H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZPMSLHSDHYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2781365.png)

![2-(2-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B2781371.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2781374.png)

![N-(3-methylphenyl)-4-(2-{[(3-methylphenyl)sulfonyl]amino}ethyl)piperidine-1-carboxamide](/img/structure/B2781377.png)

![N-(4-methoxyphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2781378.png)

![4-methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2781379.png)

![1-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2781381.png)

![1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2781383.png)